5-chloro-N-(2,4-dimethoxyphenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of the Sulfonyl Group: The propane-1-sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions with appropriate amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or acids.
Reduction: Reduction reactions could target the nitro groups (if present) or the sulfonyl group, leading to amines or thiols.
Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or acids, while substitution could produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme functions and interactions.
Medicine: Potential use as a therapeutic agent, particularly as an enzyme inhibitor.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may act by binding to the active site of enzymes or receptors, inhibiting their activity. This could involve interactions with key amino acid residues, leading to changes in the enzyme’s conformation and function.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide
- N-(2,4-Dimethoxyphenyl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide
- 5-Chloro-N-(2,4-dimethoxyphenyl)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H18ClN3O5S |
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Molecular Weight |
399.8 g/mol |
IUPAC Name |
5-chloro-N-(2,4-dimethoxyphenyl)-2-propylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H18ClN3O5S/c1-4-7-26(22,23)16-18-9-11(17)14(20-16)15(21)19-12-6-5-10(24-2)8-13(12)25-3/h5-6,8-9H,4,7H2,1-3H3,(H,19,21) |
InChI Key |
KLMPUAVUCPDFRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=C(C=C2)OC)OC)Cl |
Origin of Product |
United States |
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